2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate
Overview
Description
2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate is a useful research compound. Its molecular formula is C22H16N2O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that pyrazole-bearing compounds like this one can interact with their targets in a way that inhibits their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of Leishmania and Plasmodium. By inhibiting these pathways, the compound prevents the parasites from replicating and spreading within the host organism . The downstream effects of this inhibition could include a reduction in the symptoms of leishmaniasis and malaria, such as fever, fatigue, and organ damage .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of Leishmania and Plasmodium within the host organism . This leads to a decrease in the severity of the symptoms of leishmaniasis and malaria, and may even result in the complete elimination of the parasites from the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH and temperature of the body, the presence of other drugs or substances, and the individual’s overall health status
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-15-8-10-17(11-9-15)24-14-16(13-23-24)21(25)18-5-2-3-6-19(18)28-22(26)20-7-4-12-27-20/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIHJWYXVTYAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148454 | |
Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955963-47-0 | |
Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955963-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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